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Compound of Interest

Compound Name: De-guanidine Peramivir

Cat. No.: B15290252 Get Quote

An In-depth Technical Guide on De-guanidine
Peramivir
A comprehensive analysis of the chemical structure, properties, and biological activity of a key

Peramivir derivative.

Introduction
Peramivir is a potent antiviral drug that functions as a neuraminidase inhibitor, effectively

treating influenza A and B virus infections.[1][2] A critical component of its molecular structure is

the guanidino group, which plays a significant role in its binding to the viral neuraminidase

enzyme.[3] This technical guide focuses on "De-guanidine Peramivir," an analog of Peramivir

where the guanidino group has been removed. While the guanidino group was initially thought

to be crucial for Peramivir's high-affinity binding, research has shown that its removal results in

only a modest decrease in inhibitory activity, approximately one order of magnitude.[4] This

finding is particularly relevant as the guanidino group is a known contributor to the poor oral

bioavailability of the drug.[4] Consequently, the de-guanidinylated derivative presents a

promising avenue for the development of next-generation inhibitors with improved

pharmacokinetic properties.[4]
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The core structure of Peramivir is a functionalized cyclopentane ring.[3] In the de-

guanidinylated analog, the guanidino group at the C4 position is replaced, altering the

molecule's physicochemical properties.

Table 1: Comparison of Physicochemical Properties of Peramivir and De-guanidine Peramivir

Property Peramivir
De-guanidine Peramivir
(Predicted)

Molecular Formula C15H28N4O4[1] C14H25NO5

Molecular Weight 328.41 g/mol [1] 287.35 g/mol

IUPAC Name

(1S,2S,3S,4R)-3-[(1S)-1-

acetamido-2-ethylbutyl]-4-

(diaminomethylideneamino)-2-

hydroxycyclopentane-1-

carboxylic acid[1]

(1S,2S,3S,4R)-3-[(1S)-1-

acetamido-2-ethylbutyl]-4-

amino-2-hydroxycyclopentane-

1-carboxylic acid

LogP (Predicted) -1.5 -1.0

Topological Polar Surface Area

(TPSA)
168 Å² 109 Å²

Hydrogen Bond Donors 6 4

Hydrogen Bond Acceptors 5 5

Note: Properties for De-guanidine Peramivir are predicted based on its chemical structure, as

extensive experimental data is not widely available.

The removal of the highly basic guanidino group is expected to decrease the molecule's

polarity and reduce the number of hydrogen bond donors, which could lead to improved

membrane permeability and oral bioavailability.

Synthesis and Experimental Protocols
The synthesis of Peramivir analogs, including de-guanidinylated derivatives, often starts from

readily available chiral precursors. A common strategy involves the use of a stereoselective

1,3-dipolar cycloaddition reaction to construct the functionalized cyclopentane core.[5]
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General Experimental Protocol for the Synthesis of a De-guanidine Peramivir Analog:

Cycloaddition: A 1,3-dipolar cycloaddition between a nitrile oxide and a cyclopentene

derivative is performed to establish the core bicyclic isoxazoline intermediate.[5]

Functional Group Manipulation: The resulting cycloadduct undergoes a series of reactions to

introduce the necessary functional groups at the correct stereocenters. This may include

reduction of the isoxazoline, protection and deprotection of hydroxyl and amino groups, and

amidation.

Introduction of the Amino Group: In the case of de-guanidine Peramivir, an amino group is

introduced at the C4 position. This can be achieved through various methods, such as the

reduction of an azide or a nitro group.

Final Deprotection and Purification: The final steps involve the removal of all protecting

groups to yield the target compound, followed by purification using techniques like column

chromatography or recrystallization.

Neuraminidase Inhibition Assay Protocol:

The inhibitory activity of de-guanidine Peramivir against influenza neuraminidase is typically

determined using a fluorometric assay.

Enzyme and Substrate Preparation: Recombinant influenza neuraminidase is diluted to a

working concentration in a suitable buffer. A fluorogenic substrate, such as 2'-(4-

methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared.

Inhibition Assay: The inhibitor (de-guanidine Peramivir) at various concentrations is pre-

incubated with the neuraminidase enzyme for a specific period.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the MUNANA

substrate.

Fluorescence Measurement: The reaction is allowed to proceed for a set time, and the

fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.
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IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the

enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the

inhibitor concentration.

Mechanism of Action and Signaling Pathways
Neuraminidase inhibitors, including Peramivir and its derivatives, target the neuraminidase

enzyme on the surface of the influenza virus.[6] This enzyme is crucial for the release of newly

formed virus particles from infected host cells.[6][7] By blocking the active site of

neuraminidase, these inhibitors prevent the cleavage of sialic acid residues on the host cell

surface, trapping the progeny virions and preventing their spread.[6][8]

The guanidino group of Peramivir forms strong electrostatic interactions with conserved acidic

residues (E119, D151, and E227) in the active site of the neuraminidase enzyme.[3] While the

de-guanidinylated analog lacks these specific interactions, it still retains significant inhibitory

potency, suggesting that other interactions between the inhibitor and the enzyme's active site

are sufficient for potent binding.[4]
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Caption: Mechanism of action of De-guanidine Peramivir.
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Structure-Activity Relationship (SAR)
The study of de-guanidine Peramivir provides valuable insights into the structure-activity

relationship of neuraminidase inhibitors.

Role of the Guanidino Group: The guanidino group in Peramivir contributes significantly to

binding affinity through electrostatic interactions.[3] However, its removal does not abolish

activity, indicating that the overall shape and other functional groups of the molecule are also

critical for inhibition.[4]

Hydrophobic Side Chain: The hydrophobic side chain of Peramivir interacts with a

hydrophobic pocket in the neuraminidase active site, and this interaction is preserved in the

de-guanidinylated analog, contributing to its retained potency.[3]

Carboxylate Group: The negatively charged carboxylate group forms strong hydrogen bonds

with a triad of conserved arginine residues (R118, R292, and R371) in the active site, which

is a key interaction for all neuraminidase inhibitors.[3]
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Caption: Structure-Activity Relationship logic for De-guanidine Peramivir.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15290252?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4815007/
https://pubmed.ncbi.nlm.nih.gov/22001088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4815007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4815007/
https://www.benchchem.com/product/b15290252?utm_src=pdf-body-img
https://www.benchchem.com/product/b15290252?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15290252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


De-guanidine Peramivir represents a significant development in the quest for improved

influenza therapeutics. The finding that the guanidino group is not essential for potent

neuraminidase inhibition opens up new possibilities for designing orally bioavailable antiviral

drugs.[4] Further research into the synthesis and evaluation of de-guanidinylated Peramivir

analogs is warranted to fully explore their therapeutic potential. This includes detailed

pharmacokinetic and in vivo efficacy studies to confirm the anticipated benefits of removing the

guanidino moiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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